1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity against certain cancer cell lines by inducing apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-8-(chromon-3-yl)-xanthine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as cytotoxicity and antioxidant properties.
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride: This compound has a similar morpholine and pyrrolidine moiety, making it structurally related.
Uniqueness
1,3-DIMETHYL-8-(MORPHOLIN-4-YL)-7-(2-{[(2E)-PYRROLIDIN-2-YLIDENE]AMINO}ETHYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its selective cytotoxicity and antioxidant activity make it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C17H25N7O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
7-[2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H25N7O3/c1-21-14-13(15(25)22(2)17(21)26)24(7-6-19-12-4-3-5-18-12)16(20-14)23-8-10-27-11-9-23/h3-11H2,1-2H3,(H,18,19) |
InChI Key |
SCLBAEKEAMLWLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCNC4=NCCC4 |
Origin of Product |
United States |
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